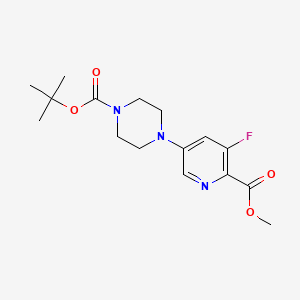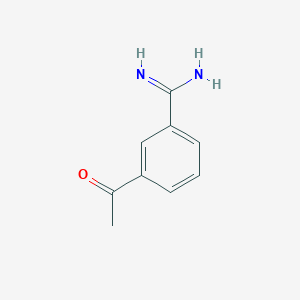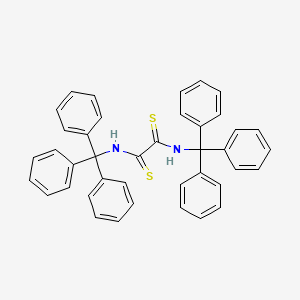
N-(3,5-dichlorophenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)ethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to an ethanesulfonyl moiety, which is further connected to a 3,5-dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)ethanesulfonamide typically involves the reaction of 3,5-dichloroaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with consistent quality.
化学反応の分析
Types of Reactions
N-(3,5-dichlorophenyl)ethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted sulfonamides
Oxidation: Sulfonic acids
Reduction: Amines
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3,5-dichlorophenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This inhibition can disrupt biological pathways and lead to various therapeutic effects.
類似化合物との比較
Similar Compounds
- N-(3,4-dichlorophenyl)ethanesulfonamide
- N-(2,4-dichlorophenyl)ethanesulfonamide
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
Uniqueness
N-(3,5-dichlorophenyl)ethanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at the 3 and 5 positions can enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
特性
分子式 |
C8H9Cl2NO2S |
|---|---|
分子量 |
254.13 g/mol |
IUPAC名 |
N-(3,5-dichlorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-2-14(12,13)11-8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3 |
InChIキー |
YWQFIKPREUAMEX-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)NC1=CC(=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


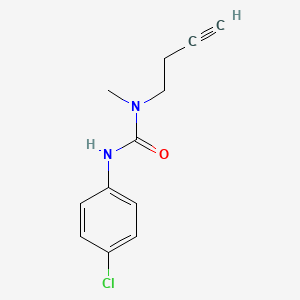

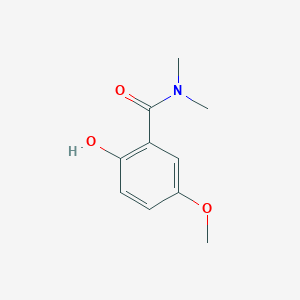
![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)
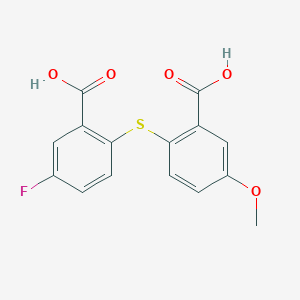

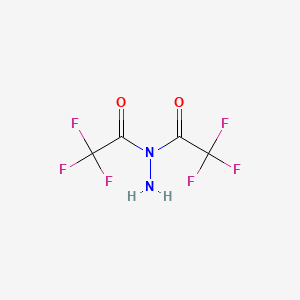
![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
